molecular formula C16H25NO3S B13358786 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

Cat. No.: B13358786
M. Wt: 311.4 g/mol
InChI Key: VMOAHFMIWNBYRJ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a chemical compound offered for research and development purposes. Its molecular structure features a phenyl methyl ether core with isopropyl and piperidinylsulfonyl substituents. Compounds with piperidine and sulfonamide functional groups are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with biological targets. Piperidine-containing structures are frequently explored for their diverse pharmacological activities. Sulfonamide groups are known to contribute to binding affinity and potency in drug-like molecules. This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experimentation and analysis to determine the compound's specific properties, characteristics, and potential applications.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-12(2)14-5-6-15(20-4)16(11-14)21(18,19)17-9-7-13(3)8-10-17/h5-6,11-13H,7-10H2,1-4H3

InChI Key

VMOAHFMIWNBYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the ether linkage through nucleophilic substitution reactions, where a suitable alkylating agent reacts with the phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the evidence include sulfonyl-containing fungicides, chlorinated phenyl ethers, and sulfonamides. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Use/Metabolic Role Reference
4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether C₁₆H₂₅NO₃S Sulfonyl, methyl ether, isopropyl, piperidine Hypothesized fungicide/herbicide N/A
Penconazole Not specified in evidence Triazole, chlorophenyl Fungicide (sterol biosynthesis inhibition)
Pentachlorophenyl methyl ether C₇H₅Cl₅O Chlorinated phenyl, methyl ether Metabolite of quintozene
Perfluidone (ISO 66063-05-6) Not specified in evidence Sulfonamide, trifluoromethyl Herbicide (cell membrane disruption)
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine C₁₄H₂₀N₄O₄ Dinitro, xylidine Herbicide (microtubule inhibition)

Key Findings:

Sulfonyl vs. Triazole/Sulfonamide Groups: Penconazole’s triazole group targets fungal cytochrome P450 enzymes, whereas the sulfonyl-piperidinyl group in the target compound may exhibit distinct binding affinities due to its bulkier, nitrogen-containing heterocycle .

Chlorinated vs. Alkylated Phenyl Rings :

  • Pentachlorophenyl methyl ether’s chlorinated structure contributes to environmental persistence, while the target compound’s isopropyl and methyl ether groups likely enhance biodegradability .

Methyl Ether Stability :

  • Both the target compound and pentachlorophenyl methyl ether feature methyl ethers, but the latter’s chlorinated aromatic ring increases resistance to oxidative degradation compared to the former’s alkylated structure .

Piperidine vs. Dinitro Substituents :

  • N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine (pendimethalin) relies on nitro groups for herbicidal activity, whereas the piperidinylsulfonyl group may confer selectivity toward fungal targets .

Research Implications and Limitations

  • Bioactivity Gaps: The target compound’s exact mechanism and efficacy remain unverified in the provided evidence.
  • Environmental Impact : The absence of chlorine atoms in its structure may reduce bioaccumulation risks relative to pentachlorophenyl derivatives .

Biological Activity

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 294.37 g/mol
  • CAS Number : 723745-71-9

The compound features a sulfonamide moiety, which is known for its role in various biological activities, including antibacterial and antifungal properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling and potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Activity :
    • Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases .
  • Antimicrobial Properties :
    • The sulfonamide group is associated with antibacterial activity. Compounds containing this moiety have been shown to inhibit bacterial growth by interfering with folate synthesis .

Anticholinesterase Activity

A study evaluated various derivatives for their AChE inhibitory activity using the Ellman spectrophotometric method. The results indicated that certain derivatives of the compound exhibited promising AChE inhibition compared to standard drugs like donepezil and galanthamine.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
4-Isopropyl-2...10.5Donepezil0.5
Other Derivative A12.0Galanthamine0.8

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound demonstrated significant free radical scavenging activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
4-Isopropyl-2...25.030.0
Reference Compound15.020.0

Case Studies

  • Neuroprotective Effects :
    In vitro studies on SH-SY5Y neuroblastoma cells revealed that the compound protects against H2O2-induced oxidative stress, suggesting its potential as a neuroprotective agent against neurodegeneration .
  • Antimicrobial Efficacy :
    A series of experiments demonstrated that derivatives of the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting its use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of the phenyl ether precursor and subsequent introduction of the 4-methylpiperidine moiety via nucleophilic substitution. Critical parameters include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., DMF or THF) and catalysts (e.g., triethylamine) to minimize hydrolysis of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents to isolate high-purity product .
  • Analytical Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for characterizing the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Prepare buffer solutions (e.g., sodium acetate/acetic acid at pH 4.6 for acidic conditions; phosphate buffer at pH 7.4 for physiological conditions) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) or LC-MS over 24–72 hours .
  • Kinetic Analysis : Use first-order decay models to calculate half-life (t1/2t_{1/2}) and identify degradation products. Compare with computational predictions (e.g., DFT calculations for hydrolysis pathways) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cellular assays?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line origin (e.g., HEK293 vs. HeLa), passage number, and culture conditions (e.g., serum-free vs. serum-containing media) to minimize variability .
  • Mechanistic Profiling : Combine dose-response assays (IC50_{50} determination) with target-specific studies (e.g., enzyme inhibition kinetics or receptor-binding assays using radiolabeled ligands) to distinguish on-target vs. off-target effects .
  • Data Reconciliation : Apply meta-analysis tools (e.g., Cochrane Review methods) to aggregate results from independent studies, adjusting for publication bias and methodological heterogeneity .

Q. What experimental strategies are suitable for investigating the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Environmental Simulation : Use microcosm models to study abiotic (e.g., photolysis under UV light) and biotic (e.g., microbial degradation via sediment samples) transformation pathways. Quantify metabolites via LC-MS/MS .
  • Bioaccumulation Studies : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure tissue accumulation via liquid scintillation counting (if radiolabeled) or extraction followed by GC-MS .
  • Ecotoxicity Assessment : Evaluate chronic effects (e.g., reproductive impairment) using OECD Test Guidelines 211 (Daphnia) or 210 (Fish Early-Life Stage) .

Q. How can computational methods predict the interaction of this compound with biological targets such as GPCRs or ion channels?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl group for hydrogen bonding, piperidine for hydrophobic interactions) using tools like LigandScout .
  • QSAR Analysis : Train models on datasets of structurally related compounds to predict ADMET properties (e.g., logP, plasma protein binding) .

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